molecular formula C17H18O3 B15169155 5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol CAS No. 651027-26-8

5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol

Cat. No.: B15169155
CAS No.: 651027-26-8
M. Wt: 270.32 g/mol
InChI Key: SBSTXXARCGUVRY-UHFFFAOYSA-N
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Description

5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol is a benzoxepin derivative featuring a seven-membered oxygen-containing ring fused to a benzene core. The compound is substituted at position 5 with a (4-hydroxyphenyl)methyl group and at position 8 with a hydroxyl group.

Properties

CAS No.

651027-26-8

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol

InChI

InChI=1S/C17H18O3/c18-14-5-3-12(4-6-14)10-13-2-1-9-20-17-11-15(19)7-8-16(13)17/h3-8,11,13,18-19H,1-2,9-10H2

InChI Key

SBSTXXARCGUVRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=C(C=C2)O)OC1)CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Modifications

()
  • Structure : Benzazepin (7-membered nitrogen-containing ring) with an 8-hydroxyl group.
  • Key Differences : Replacement of oxygen (benzoxepin) with nitrogen (benzazepin) alters electronic properties. Nitrogen’s lower electronegativity compared to oxygen reduces ring polarity but may enhance basicity.
  • Physicochemical Properties :
    • Molecular Weight: 163.22 g/mol
    • pKa: 10.70 (predicted for the hydroxyl group) .
  • Implications : The benzazepin’s nitrogen may improve solubility in polar protic solvents compared to the benzoxepin’s oxygen, though this is speculative without direct data.
5-Methoxy-5-(methoxymethyl)-1-tosyl-tetrahydrobenzazepin-4-one ()
  • Structure : Benzazepin with methoxy and tosyl substituents.
  • Synthesis: Prepared via PTSA/HTIB-mediated reaction in methanol, yielding a crystalline solid (mp 100.4–100.7°C) .
  • Implications : Bulky substituents like tosyl may sterically hinder interactions in biological systems compared to the target compound’s hydroxyphenyl group.

Functional Group Comparisons

Thiazolidinone Derivatives ()
  • Example : 5-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one.
  • Key Similarities : Hydroxyphenyl and methoxy groups enhance antimalarial activity (IC50 values reported) .
  • Implications : The target compound’s hydroxyphenyl groups may similarly contribute to bioactivity, though specific data are lacking.
Cefprozil-Related Compounds (–4)
  • Example: (R)-2-{(R)-(R)-2-Amino-2-(4-hydroxyphenyl)acetamidomethyl}-5-[(E)-prop-1-enyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid.
  • Key Similarities : 4-Hydroxyphenyl groups improve stability and binding affinity in β-lactam antibiotics .
  • Implications : The target compound’s hydroxyphenylmethyl group could similarly enhance metabolic stability.

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